2-(2-Methylbutan-2-YL)naphthalen-1-OL
Description
2-(2-Methylbutan-2-yl)naphthalen-1-ol is a naphthol derivative featuring a hydroxyl group at the 1-position of the naphthalene ring and a branched 2-methylbutan-2-yl substituent at the 2-position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky alkyl group and hydrogen-bonding capacity from the phenolic -OH group. Applications may span organic synthesis, coordination chemistry, and materials science, though further research is needed to confirm its specific roles .
Properties
CAS No. |
602303-74-2 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C15H18O/c1-4-15(2,3)13-10-9-11-7-5-6-8-12(11)14(13)16/h5-10,16H,4H2,1-3H3 |
InChI Key |
MISYDQCMXAZGCE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=C(C2=CC=CC=C2C=C1)O |
Canonical SMILES |
CCC(C)(C)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
UV-328 (2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol)
- Structure: A benzotriazole-phenol derivative with two 2-methylbutan-2-yl groups at positions 4 and 4.
- Key Differences: UV-328 replaces the naphthalene core with a benzotriazole-linked phenol, enhancing UV absorption and stability.
- Applications : Widely used as a UV stabilizer in plastics. Regulatory scrutiny under the Stockholm Convention highlights environmental persistence concerns .
- Comparison : The naphthalen-1-ol backbone in the target compound may reduce photostability but increase aromatic π-π interactions compared to UV-328 .
2-(Cyclohex-2-enyl)naphthalen-1-ol (4d)
- Structure : Naphthalen-1-ol substituted with a cyclohexenyl group at position 2.
- Synthesis : Prepared via acid-catalyzed rearrangements of cycloalkenyl aryl ethers, yielding 81–92% .
- Comparison: The target compound’s branched alkyl chain may improve solubility in nonpolar solvents compared to the cyclohexenyl analogue .
Schiff Base Ligands (e.g., (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol)
- Structure : Naphthalen-1-ol functionalized with a phenylhydrazone group.
- Applications : Forms stable complexes with Ni²⁺, Cu²⁺, and Zn²⁺, exhibiting antimicrobial activity .
Physicochemical Properties
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